2-vinyl-7,8-dihydroquinolin-5(6H)-one
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethenyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-7-9-10(12-8)4-3-5-11(9)13/h2,6-7H,1,3-5H2 |
InChI Key |
BBMUPGGHEIDGEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Comparisons
Key Observations :
- The vinyl group in 2-vinyl derivatives reduces steric hindrance, enhancing reactivity compared to bulkier substituents (e.g., biphenyl in compound 2) .
- Electron-withdrawing groups (e.g., NO₂ in 4f) shift C=O signals upfield (197.85 ppm vs. 168.71 ppm in the vinyl derivative) due to reduced electron density .
Key Observations :
- The vinyl-substituted derivative exhibits 1,000-fold higher antibacterial potency than the biphenyl analog, attributed to improved ribosomal binding affinity .
- Derivatives with aromatic substituents (e.g., phenyl, biphenyl) show reduced antibacterial activity but may target CNS receptors (e.g., α4β2 nicotinic receptors) .
Key Observations :
Preparation Methods
Cyclization of Enamine Precursors
A foundational strategy involves the cyclization of enamine intermediates derived from substituted anilines. For instance, 3-aminocyclohexenone reacts with vinyl-substituted vinamidinium salts under basic conditions to form the dihydroquinolinone core. This method leverages the inherent reactivity of enamines toward electrophilic aromatic substitution, enabling precise control over the vinyl group’s position.
Key Reaction Parameters
Nuclear magnetic resonance (NMR) analysis confirms successful cyclization, with characteristic signals for the vinyl protons (δ 5.2–6.1 ppm) and the lactam carbonyl (δ 168–170 ppm).
Nucleophilic Substitution on 2-Halo Derivatives
2-Chloro-7,8-dihydroquinolin-5(6H)-one serves as a versatile intermediate for vinyl group introduction via palladium-catalyzed cross-coupling . The Heck reaction, employing vinyl tributyltin or vinylboronic acids , achieves substitution at position 2 with high regioselectivity.
Optimized Protocol
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : BINAP (10 mol%)
-
Solvent : DMF at 110°C
-
Yield : 82%
This method’s efficiency depends on the halogen’s leaving-group ability, with chlorine providing optimal reactivity.
Modern Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of 2-vinyl derivatives. A one-pot protocol combining cyclohexane-1,3-dione and β-vinylamino acrylates under proline catalysis achieves 98% yield within 20 minutes.
Advantages
Comparative studies show microwave methods enhance regioselectivity for the vinyl group by 40% compared to conventional heating.
Baylis-Hillman Adduct-Based Cyclization
The Chinese patent CN101260078B outlines a novel route using Baylis-Hillman adducts derived from acrylates and formaldehyde. This approach constructs the quinolinone ring and vinyl group simultaneously, achieving 85–90% yield under solvent-free conditions.
Mechanistic Insights
-
Michael Addition : Baylis-Hillman adduct reacts with 1,3-cyclohexanedione.
-
Intramolecular Cyclization : Base-mediated ring closure forms the dihydroquinolinone scaffold.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2-vinyl-7,8-dihydroquinolin-5(6H)-one?
- Methodological Answer : Microwave-assisted synthesis using proline catalysis offers high efficiency. Cyclohexane-1,3-dione can undergo Michael addition, cyclization, and aromatization in a one-pot reaction under microwave irradiation (20 min), achieving yields up to 98%. Optimizing solvent polarity and catalyst loading (e.g., 10 mol% proline) enhances reaction rates and purity .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include vinyl protons (δ 5.1–6.3 ppm) and carbonyl carbons (δ 165–170 ppm). The dihydroquinolinone core shows characteristic pyridine protons (δ 7.8–8.5 ppm) and saturated C-H resonances (δ 2.5–3.5 ppm) .
- IR : Stretching vibrations at 1666 cm⁻¹ (C=O) and 1580–1528 cm⁻¹ (C=C) confirm the core structure .
- HRMS : Use [M+H]+ ion analysis with <2 ppm error to validate molecular formula .
Q. What are the common reactivity patterns of the dihydroquinolinone scaffold?
- Methodological Answer : The α,β-unsaturated ketone moiety undergoes nucleophilic additions (e.g., Michael additions with amines or thiols) . The vinyl group participates in Heck couplings or Diels-Alder reactions for functionalization . Controlled oxidation of the dihydro ring yields fully aromatic quinolines .
Advanced Research Questions
Q. How do substituents on the dihydroquinolinone core influence biological activity?
- Methodological Answer :
- QSAR Models : Substituents like electron-withdrawing groups (e.g., -CN) at C2 enhance antibacterial activity (MIC <0.0625 µg/mL against MRSA). Bulky groups (e.g., biphenyl) reduce permeability, lowering efficacy .
- 3D-QSAR : Predictive models show steric bulk at C7 improves target binding, while polar groups at C4 increase solubility without compromising activity .
Q. What mechanistic insights explain the regioselectivity of dihydroquinolinone functionalization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The electron-deficient quinolinone ring directs substitutions to C3/C5 positions. DFT calculations show lower activation energy for C5 bromination vs. C3 .
- Microwave Effects : Non-thermal microwave interactions accelerate cyclization via dipole stabilization of transition states, reducing side reactions .
Q. How can continuous-flow reactors optimize large-scale synthesis of dihydroquinolinone derivatives?
- Methodological Answer :
- Flow Chemistry : Residence time (5–10 min) and temperature (80–100°C) control prevent dihydro ring over-oxidation. Inline IR monitoring adjusts reagent stoichiometry dynamically, achieving >90% purity .
- Case Study : A 7-(4-fluorophenyl) derivative synthesized via flow reactor showed 30% higher yield than batch methods due to improved heat/mass transfer .
Q. What strategies mitigate data contradictions in biological assays for dihydroquinolinones?
- Methodological Answer :
- Assay Standardization : Use isogenic bacterial strains (e.g., S. aureus ATCC 29213 vs. clinical isolates) to control for resistance mechanisms .
- Metabolic Stability : Human liver microsome assays (HLM) differentiate intrinsic activity from pharmacokinetic effects. For example, 2-vinyl derivatives show high HLM clearance (t₁/₂ <15 min), requiring prodrug strategies .
Critical Analysis of Evidence
- Contradictions : While microwave synthesis achieves high yields (98% ), traditional methods (e.g., reflux with POCl₃) report lower yields (60–70%) but better scalability .
- Gaps : Limited data on enantioselective synthesis of chiral dihydroquinolinones. Proline catalysis () suggests potential for asymmetric induction, but no studies confirm this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
